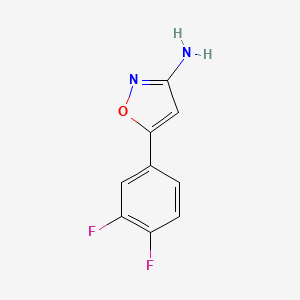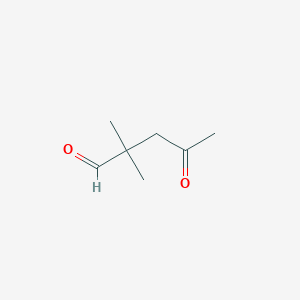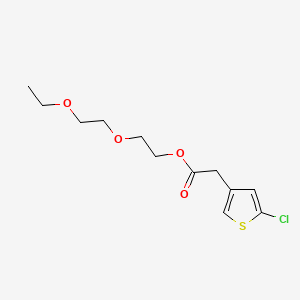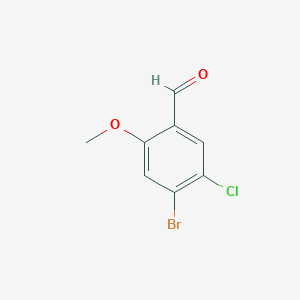
4-Bromo-5-chloro-2-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-chloro-2-methoxybenzaldehyde is an organic compound with the molecular formula C8H6BrClO2 and a molecular weight of 249.49 g/mol . It is a derivative of benzaldehyde, characterized by the presence of bromine, chlorine, and methoxy groups on the benzene ring. This compound is used as an intermediate in various chemical syntheses and has applications in pharmaceuticals and other industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 4-Bromo-5-chloro-2-methoxybenzaldehyde involves the metal halogen exchange reaction. Initially, 1,4-dibromo-2-fluorobenzene undergoes metal halogen exchange with butyl lithium at cryogenic temperatures (−78°C) in diethyl ether. The intermediate 2-fluoro-4-bromobenzaldehyde is then reacted with methanol in the presence of potassium carbonate to yield 4-bromo-2-methoxybenzaldehyde .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-5-chloro-2-methoxybenzaldehyde undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine and chlorine) and an electron-donating group (methoxy) on the benzene ring.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: 4-Bromo-5-chloro-2-methoxybenzoic acid.
Reduction: 4-Bromo-5-chloro-2-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Bromo-5-chloro-2-methoxybenzaldehyde is used in scientific research for various applications:
Mécanisme D'action
The mechanism of action of 4-Bromo-5-chloro-2-methoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The presence of electron-withdrawing and electron-donating groups on the benzene ring influences its reactivity and interaction with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-methoxybenzaldehyde: Similar structure but lacks the chlorine atom.
4-Chloro-2-methoxybenzaldehyde: Similar structure but lacks the bromine atom.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Similar structure but has a hydroxyl group instead of bromine and chlorine.
Uniqueness
4-Bromo-5-chloro-2-methoxybenzaldehyde is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical properties and reactivity. This combination of substituents makes it a valuable intermediate in the synthesis of complex molecules and enhances its utility in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C8H6BrClO2 |
|---|---|
Poids moléculaire |
249.49 g/mol |
Nom IUPAC |
4-bromo-5-chloro-2-methoxybenzaldehyde |
InChI |
InChI=1S/C8H6BrClO2/c1-12-8-3-6(9)7(10)2-5(8)4-11/h2-4H,1H3 |
Clé InChI |
VOTFOSMMTNXEQQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1C=O)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


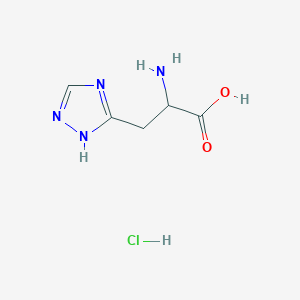
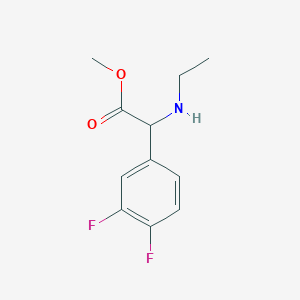
![N-[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxamide](/img/structure/B13567819.png)
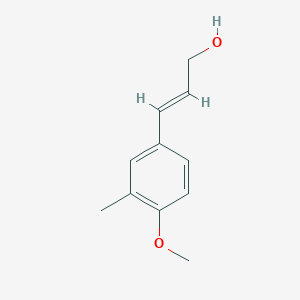
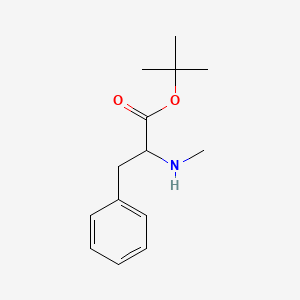
![Tert-butyl 1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13567828.png)
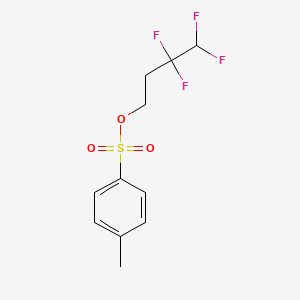
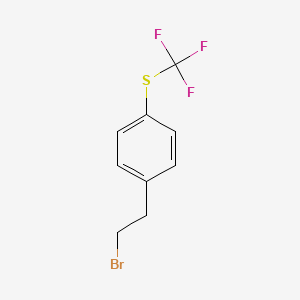
![7-Bromothiazolo[5,4-c]pyridin-2-amine](/img/structure/B13567835.png)
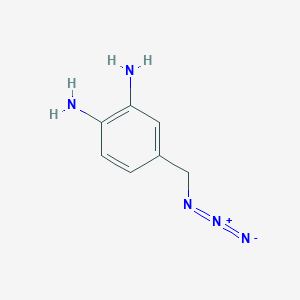
![((1R,2R,4R,5R)-5-Aminobicyclo[2.2.1]heptan-2-yl)methanol](/img/structure/B13567847.png)
